molecular formula C12H7NO3S B1372341 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1152604-97-1

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1372341
CAS No.: 1152604-97-1
M. Wt: 245.26 g/mol
InChI Key: NHGSNHLPFXYDOB-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both benzofuran and thiazole rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling. One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized via a cyclization reaction involving α-haloketones and thiourea . The final coupling step involves the reaction of the benzofuran derivative with the thiazole derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.

Scientific Research Applications

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of benzofuran and thiazole rings in a single molecule. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and drug development.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGSNHLPFXYDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid

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